molecular formula C20H21NO4S B2790906 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole CAS No. 478032-25-6

1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole

Cat. No. B2790906
CAS RN: 478032-25-6
M. Wt: 371.45
InChI Key: LVGYIHUZBOOSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole” is a chemical compound with the molecular formula C20H21NO4S and a molar mass of 371.45 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole” consists of 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals due to its unique structural properties. The presence of the dimethoxyphenyl and methylsulfonylphenyl groups can enhance its binding affinity to various biological targets, making it a candidate for drug discovery and development .

Antibacterial Agents

Research indicates that derivatives of this compound can be synthesized to exhibit antibacterial properties. The combination of the pyrrole core with the methylsulfonyl group has been found to enhance antibacterial activity, making it a promising candidate for the development of new antibacterial agents .

Catalysis in Organic Synthesis

The compound can be used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows it to facilitate various catalytic processes, improving reaction efficiency and selectivity .

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers and materials with specific properties. Its structural features allow it to be incorporated into polymer backbones, potentially leading to materials with enhanced thermal stability and mechanical strength .

Electrochemical Applications

The compound’s electrochemical properties make it suitable for use in electrochemical sensors and devices. Its ability to undergo redox reactions can be harnessed in the development of sensors for detecting various analytes, contributing to advancements in analytical chemistry .

Photodynamic Therapy

Due to its photophysical properties, this compound can be explored for use in photodynamic therapy (PDT). PDT is a treatment method that uses light-activated compounds to generate reactive oxygen species that can kill cancer cells. The compound’s ability to absorb light and produce reactive species makes it a potential candidate for this application .

Agricultural Chemicals

The compound can be modified to create new agricultural chemicals, such as herbicides and fungicides. Its structural versatility allows for the design of molecules that can target specific pests or diseases, contributing to more effective and sustainable agricultural practices .

Neuroprotective Agents

Research has suggested that this compound may have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases. Its ability to interact with neural pathways and protect against oxidative stress could make it a valuable addition to neuroprotective drug development .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-14-5-11-18(15-6-9-17(10-7-15)26(4,22)23)21(14)19-13-16(24-2)8-12-20(19)25-3/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYIHUZBOOSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole

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